N-Hexylpyridiniumbromid

Übersicht

Beschreibung

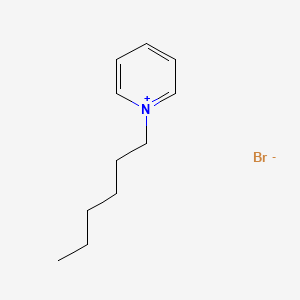

N-Hexylpyridinium bromide is a quaternary ammonium compound with the molecular formula C11H18BrN . It is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents .

Wissenschaftliche Forschungsanwendungen

N-Hexylpyridinium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.

Biology: It has been studied for its antimicrobial properties and potential use in biological assays.

Medicine: Research has explored its potential as a drug delivery agent and its interactions with biological membranes.

Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments

Wirkmechanismus

Target of Action

N-Hexylpyridinium bromide is an ionic surfactant . Its primary targets are the interfaces between different phases in a system, such as the interface between oil and water in an emulsion . The compound acts by reducing the surface tension at these interfaces, which plays a crucial role in processes such as emulsification and colloidal stabilization .

Mode of Action

N-Hexylpyridinium bromide interacts with its targets by aligning itself at the interface between different phases . The hydrophilic pyridinium head of the molecule is attracted to the water phase, while the hydrophobic hexyl tail is repelled by water and aligns with the oil phase . This alignment reduces the surface tension and stabilizes the system .

Biochemical Pathways

The action of N-Hexylpyridinium bromide primarily affects the physical properties of the system rather than specific biochemical pathways . It can indirectly influence biochemical reactions by stabilizing colloidal systems and promoting reactions at the interface .

Result of Action

The primary result of N-Hexylpyridinium bromide’s action is the stabilization of colloidal systems, such as emulsions . This can facilitate various processes, from the formulation of pharmaceuticals and cosmetics to industrial applications like wastewater treatment .

Action Environment

The action of N-Hexylpyridinium bromide is influenced by environmental factors such as temperature and pH . It is relatively stable under normal conditions, but it may be unstable under strong acidic or alkaline conditions . The presence of other substances, particularly those that can interact with the pyridinium head or hexyl tail, can also affect its efficacy .

Biochemische Analyse

Biochemical Properties

N-Hexylpyridinium Bromide has several applications in chemical experiments . It can act as a surfactant, facilitating reactions by acting as an emulsifier for colloids and emulsions . It can also be used as an ion exchange agent to remove heavy metal ions and harmful substances from water . Furthermore, it can serve as a corrosion inhibitor for metal surfaces .

Temporal Effects in Laboratory Settings

N-Hexylpyridinium Bromide is relatively stable, but it is not stable under strong alkaline and acidic conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Hexylpyridinium bromide can be synthesized through the quaternization of pyridine with hexyl bromide. The reaction typically involves heating pyridine with hexyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions for several hours until the formation of the desired product is complete .

Industrial Production Methods: In industrial settings, the production of N-Hexylpyridinium bromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: N-Hexylpyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield N-hexylpyridinium hydroxide.

Oxidation Reactions: Oxidation can lead to the formation of pyridinium N-oxide derivatives.

Vergleich Mit ähnlichen Verbindungen

N-Hexylpyridinium bromide can be compared with other pyridinium-based ionic liquids:

Similar Compounds: Examples include N-octylpyridinium bromide, N-dodecylpyridinium bromide, and N-methylpyridinium bromide.

Uniqueness: N-Hexylpyridinium bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and hydrophilicity, making it versatile for various applications.

Biologische Aktivität

N-Hexylpyridinium bromide (NHPB) is a quaternary ammonium compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores the compound's biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₈BrN

- IUPAC Name : N-hexylpyridinium bromide

- CAS Number : 74440-81-6

NHPB is an ionic liquid characterized by high thermal stability, low volatility, and excellent solubility in both water and organic solvents. Its structure allows it to function effectively as a surfactant, stabilizing colloidal systems and influencing biological interactions.

NHPB exhibits its antimicrobial activity primarily through the disruption of bacterial cell membranes. The positively charged pyridinium moiety interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial for its effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of NHPB. Below is a summary of key findings:

Case Studies and Research Findings

- Antimicrobial Surfaces : Research by Allison et al. demonstrated that copolymer films incorporating NHPB exhibited antimicrobial properties while also being biocompatible at lower concentrations. However, higher concentrations led to significant activation and disruption of blood platelets, raising concerns about their use in medical applications involving direct blood contact .

- Polymer Composites : A study explored the use of NHPB in creating antimicrobial surfaces that effectively killed airborne bacteria on contact. The surfaces modified with NHPB showed a remarkable ability to reduce viable bacterial cells significantly compared to untreated materials .

- Biocompatibility Concerns : While NHPB has strong antimicrobial properties, its biocompatibility varies with concentration. At lower levels, it poses minimal risk; however, higher concentrations can lead to adverse effects on mammalian cells . Research indicates that polymers containing high percentages of NHPB may not be suitable for applications involving direct contact with blood or tissues .

Applications

NHPB's unique properties make it suitable for various applications:

- Antimicrobial Coatings : Used in coatings for medical devices and surfaces to prevent bacterial colonization.

- Drug Delivery Systems : Investigated for its potential to enhance drug delivery through biological membranes due to its surfactant properties.

- Corrosion Inhibitors : Applied in industrial settings to protect metals from corrosion in acidic environments.

Eigenschaften

IUPAC Name |

1-hexylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSEFNUSHACPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047934 | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74440-81-6 | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-hexylpyridinium bromide against bacteria?

A1: N-hexylpyridinium bromide and related compounds exhibit antimicrobial activity primarily through membrane disruption. The positively charged pyridinium moiety interacts with negatively charged bacterial cell membranes, leading to increased permeability and leakage of cellular contents. This ultimately results in bacterial cell death. [, , ]

Q2: How does the incorporation of N-hexylpyridinium bromide into a copolymer affect its antimicrobial activity?

A2: Research suggests that incorporating N-hexylpyridinium bromide into copolymers can enhance its antimicrobial properties while potentially improving biocompatibility. For example, a copolymer of 4-vinyl-N-hexylpyridinium bromide and dimethyl(2-methacryloyloxyethyl) phosphonate demonstrated significant antibacterial activity against a range of pathogens, including Streptococcus sanguinis, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. [, ] This copolymer effectively reduced bacterial adhesion to titanium surfaces, suggesting its potential use in antimicrobial coatings for medical implants.

Q3: Are there any concerns regarding the biocompatibility of N-hexylpyridinium bromide-based materials?

A3: While N-hexylpyridinium bromide displays strong antimicrobial activity, studies indicate potential concerns regarding its biocompatibility. Research has shown that a composite of poly(4-vinylpyridine)-co-poly(4-vinyl-N-hexylpyridinium bromide) and silver bromide nanoparticles caused significant activation and disruption of blood platelets. [] This finding raises concerns about the material's suitability for applications involving direct blood contact, such as coatings for central venous catheters.

Q4: What are the potential applications of N-hexylpyridinium bromide beyond antimicrobial coatings?

A4: N-hexylpyridinium bromide's properties extend beyond its antimicrobial applications. Research has investigated its potential use in separating azeotropes, mixtures of liquids with a constant boiling point, highlighting its diverse chemical properties and potential applications in separation science. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.